molecular formula C25H26ClN5O2S2 B11507433 2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-1,2-dihydro-3H-pyrazol-3-one

2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11507433
M. Wt: 528.1 g/mol
InChI Key: WMAWKSTVIDEBCL-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(3-morpholinopropyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a morpholinopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(3-morpholinopropyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The morpholinopropyl group is then added via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(3-morpholinopropyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(3-morpholinopropyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(3-morpholinopropyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring and other functional groups can bind to specific sites on these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzothiazol-2-ylthio)acetone
  • 2-[(1,3-benzothiazol-2-yl)methyl]-1,3-benzothiazole
  • N-(1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Uniqueness

2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(3-morpholinopropyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H26ClN5O2S2

Molecular Weight

528.1 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C25H26ClN5O2S2/c26-18-6-8-19(9-7-18)34-17-22-20(16-27-10-3-11-30-12-14-33-15-13-30)24(32)31(29-22)25-28-21-4-1-2-5-23(21)35-25/h1-2,4-9,16,29H,3,10-15,17H2

InChI Key

WMAWKSTVIDEBCL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl

Origin of Product

United States

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